Cas no 851411-08-0 (2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide)

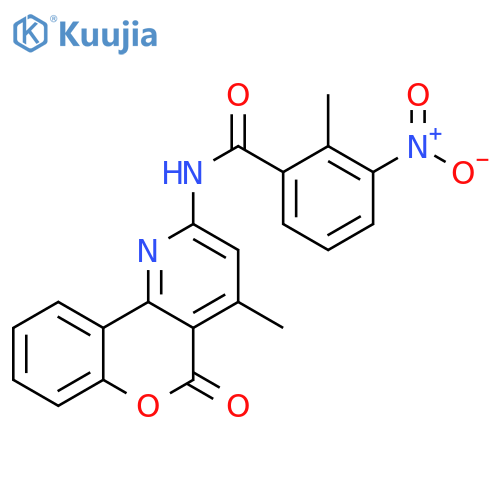

851411-08-0 structure

商品名:2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

- Benzamide, 2-methyl-N-(4-methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridin-2-yl)-3-nitro-

- AB00669891-01

- 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide

- 851411-08-0

- AKOS024587643

- 2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

- F0614-0021

- 2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide

-

- インチ: 1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25)

- InChIKey: GPFOUGHFNHXYFX-UHFFFAOYSA-N

- ほほえんだ: C(NC1N=C2C3=CC=CC=C3OC(=O)C2=C(C)C=1)(=O)C1=CC=CC([N+]([O-])=O)=C1C

計算された属性

- せいみつぶんしりょう: 389.10117059g/mol

- どういたいしつりょう: 389.10117059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 2

- 複雑さ: 665

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.441±0.06 g/cm3(Predicted)

- ふってん: 572.6±50.0 °C(Predicted)

- 酸性度係数(pKa): 10.35±0.20(Predicted)

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0614-0021-3mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-2μmol |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-20mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-40mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-5μmol |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-20μmol |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-1mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-10μmol |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-50mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0614-0021-10mg |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide |

851411-08-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide 関連文献

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

851411-08-0 (2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬